molecular formula C16H20N4O2 B2423906 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide CAS No. 708233-71-0

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B2423906
CAS No.: 708233-71-0
M. Wt: 300.362
InChI Key: SENWVRRARAOSDY-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and pyrrolidine carboxamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

The compound has been docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids . This suggests that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Its docking with Ampicillin-CTX-M-15 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, under controlled conditions to ensure the formation of the desired product . The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the pyrrolidine carboxamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-14(17-16(22)19-10-6-7-11-19)15(21)20(18(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENWVRRARAOSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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